molecular formula C8H4BrIN2O B13516200 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole

Cat. No.: B13516200
M. Wt: 350.94 g/mol
InChI Key: XMEBHTRGKGECBX-UHFFFAOYSA-N
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Description

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a bromophenyl group at the 2-position and an iodine atom at the 5-position of the oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-bromobenzohydrazide with iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the oxadiazole ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine or iodine atoms are replaced by other aryl or alkyl groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate can be used to replace the halogen atoms.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 2-(4-azidophenyl)-5-iodo-1,3,4-oxadiazole, while a Suzuki-Miyaura coupling reaction with phenylboronic acid would produce 2-(4-phenylphenyl)-5-iodo-1,3,4-oxadiazole.

Scientific Research Applications

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antimicrobial and anticancer properties.

    Materials Science: The compound is studied for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its electronic properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme activities and protein interactions.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the bromophenyl and iodine groups can enhance its binding affinity and specificity. In materials science, its electronic properties are exploited to improve the performance of electronic devices.

Comparison with Similar Compounds

2-(4-Bromophenyl)-5-iodo-1,3,4-oxadiazole can be compared with other similar compounds such as:

    2-(4-Bromophenyl)-1,3,4-oxadiazole: Lacks the iodine atom, which may affect its reactivity and electronic properties.

    2-(4-Iodophenyl)-5-bromo-1,3,4-oxadiazole: The positions of the bromine and iodine atoms are reversed, which can influence its chemical behavior and applications.

    2-Phenyl-5-iodo-1,3,4-oxadiazole: Lacks the bromine atom, which may reduce its potential for certain types of chemical reactions.

The uniqueness of this compound lies in the combination of the bromophenyl and iodine groups, which confer specific reactivity and properties that can be tailored for various applications.

Properties

Molecular Formula

C8H4BrIN2O

Molecular Weight

350.94 g/mol

IUPAC Name

2-(4-bromophenyl)-5-iodo-1,3,4-oxadiazole

InChI

InChI=1S/C8H4BrIN2O/c9-6-3-1-5(2-4-6)7-11-12-8(10)13-7/h1-4H

InChI Key

XMEBHTRGKGECBX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NN=C(O2)I)Br

Origin of Product

United States

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